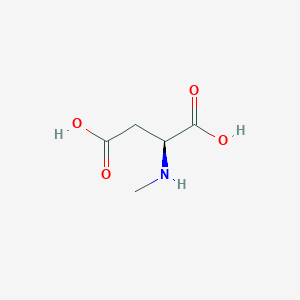

N-Methylaspartic acid

説明

特性

IUPAC Name |

2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859971 | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-53-3, 4226-18-0 | |

| Record name | N-Methylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Table 1: Michael Addition Conditions and Outcomes

| Substrate | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl fumarate | Methylamine | 25°C | 78 | |

| Maleic acid monoester | Methylamine | 40°C | 65 |

N-Alkylation of Aspartic Acid Derivatives

N-Alkylation of protected aspartic acid derivatives with methylating agents is a widely employed strategy. For example, N-tosyl-L-aspartic acid undergoes methylation using methyl iodide in the presence of sodium hydride:

This method avoids racemization when conducted at low temperatures (0–5°C) and short reaction times. However, alkaline conditions during deprotection (e.g., NaOH) risk epimerization at the α-carbon.

Table 2: N-Alkylation Parameters and Stereochemical Outcomes

| Protecting Group | Methylating Agent | Base | Epimerization (%) | Yield (%) |

|---|---|---|---|---|

| Tosyl | Methyl iodide | NaH/THF | 8–12 | 75–93 |

| Boc | Methyl iodide | K₂CO₃/acetone | <5 | 82 |

Biocatalytic Production Using Engineered Enzymes

Recent advances in metabolic engineering enable the one-step biosynthesis of N-methyl-L-amino acids. Escherichia coli strains expressing ω-transaminases and methyltransferases convert α-keto acids (e.g., oxaloacetate) into NMLA using methylamine as a methyl donor:

Fed-batch fermentations achieve titers up to 31.7 g·L⁻¹ with minimal byproduct formation, highlighting industrial potential.

Table 3: Biocatalytic Performance Metrics

Chiral Resolution of Racemic N-Methyl-DL-Aspartic Acid

Enantiomeric resolution of racemic NMA is critical for obtaining NMLA. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., teicoplanin-bonded columns) achieves baseline separation. Derivatization with chiral agents like FDNP-D-Val-NH₂ enhances resolution by forming diastereomers separable on reversed-phase columns.

Table 4: HPLC Resolution Conditions

| Column | Mobile Phase | Derivatization Agent | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Chirobiotic T (Teicoplanin) | Methanol/0.1% FA | FDNP-D-Val-NH₂ | 1.8 | |

| C18 Reversed-Phase | ACN/Water | Marfey’s Reagent | 1.2 |

Mitsunobu Reaction for Stereoretentive N-Methylation

The Mitsunobu reaction offers a stereoretentive pathway by leveraging N-tosyl protection. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, N-tosyl-L-aspartic acid esters undergo methylation without racemization:

This method preserves optical purity (>98% ee) but requires post-reaction hydrolysis to yield free NMLA .

化学反応の分析

Types of Reactions: N-Methyl-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reductive amination is a common method used to introduce the methyl group.

Substitution: N-Methyl-L-aspartic acid can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-methyl-oxaloacetate, while reduction can produce N-methyl-aspartate derivatives .

科学的研究の応用

N-Methyl-L-aspartic acid has a wide range of applications in scientific research:

作用機序

N-Methyl-L-aspartic acid exerts its effects primarily through its interaction with N-methyl-D-aspartate receptors. These receptors are ionotropic glutamate receptors that allow the passage of calcium, sodium, and potassium ions through the cell membrane upon activation . The binding of N-Methyl-L-aspartic acid to these receptors results in the opening of the ion channel, leading to an influx of calcium ions, which is crucial for synaptic plasticity and neurotransmission .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural and Stereochemical Comparisons

NMLA belongs to a family of N-substituted aspartic acids. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| N-Methyl-L-aspartic acid | C₅H₉NO₄ | 147.13 | 4226-18-0 | Methyl group at amino N of L-aspartic acid |

| N-Methyl-D-aspartic acid (NMDA) | C₅H₉NO₄ | 147.13 | Not explicitly provided | D-configuration; methylated amino group |

| N-Acetyl-L-aspartic acid | C₆H₉NO₅ | 175.14 | 997-55-7 | Acetyl group at amino N of L-aspartic acid |

| N-Methyl-L-alanine | C₄H₉NO₂ | 103.10 | 3913-67-5 | Methylated amino group on alanine backbone |

Key Differences :

- Stereochemistry : NMLA (L-form) and NMDA (D-form) are enantiomers, leading to divergent receptor interactions .

- Functional Groups : N-Acetyl-L-aspartic acid replaces the methyl group with an acetyl moiety, altering metabolic roles .

N-Methyl-D-Aspartic Acid (NMDA)

- Potency : NMDA is a potent agonist of glutamate receptors, showing 70-fold greater neuroexcitatory activity than L-glutamic acid .

- Mechanism : NMDA activates NMDA receptors, triggering dopamine release in the nucleus accumbens, linked to hypermotility and convulsions .

N-Methyl-L-Aspartic Acid (NMLA)

- Low Bioactivity : Despite structural similarity to NMDA, NMLA exhibits minimal receptor affinity due to stereochemical incompatibility .

- Natural Occurrence: Not detected in mammalian tissues; reported only in synthetic or marine bivalve contexts (e.g., Scapharca broughtonii) .

N-Acetyl-L-Aspartic Acid

生物活性

N-Methyl-L-aspartic acid (NMA) is a synthetic analog of the naturally occurring amino acid aspartic acid. It is primarily recognized for its role as an agonist at the NMDA receptor, a subtype of glutamate receptors, which are crucial in various physiological processes, including neurotransmission and hormone release. This article delves into the biological activity of NMA, highlighting its mechanisms of action, effects on hormone secretion, and implications in various biological systems.

NMDA Receptor Activation

NMA functions as an agonist at NMDA receptors, which are ionotropic receptors that mediate excitatory neurotransmission in the central nervous system (CNS). The activation of these receptors is essential for synaptic plasticity, learning, and memory. NMA's interaction with NMDA receptors leads to an influx of calcium ions (Ca²⁺), triggering various intracellular signaling pathways.

Hormonal Regulation

Research indicates that NMA plays a significant role in regulating hormone secretion from the pituitary gland. Specifically, it has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn influences the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The following table summarizes key findings related to NMA's effects on hormonal activity:

Reproductive Effects

In animal studies, NMA has demonstrated significant effects on reproductive hormones. For example, repetitive injections of NMA resulted in sustained GnRH discharges in prepubertal male monkeys, indicating its potential role in modulating reproductive functions through hormonal pathways .

Neurotransmission Studies

NMA's role in neurotransmission has been extensively studied, particularly concerning its effects on synaptic plasticity and neurodegenerative conditions. The presence of NMA has been linked to alterations in neurotransmitter levels and receptor sensitivity, suggesting its involvement in both physiological and pathological processes .

Hormonal Response to NMA Administration

A notable study examined the effects of NMA on LH release in ovariectomized rats. The results indicated that NMA administration led to differential effects on LH release and LHRH mRNA levels, highlighting its complex interaction with hormonal regulation .

Analytical Methods for Detection

Recent advancements in analytical techniques have facilitated the quantification of NMA and its metabolites in biological tissues. For instance, chiral liquid chromatography coupled with mass spectrometry has been employed to determine levels of d-aspartate, l-aspartate, and NMA in mouse brain tissues . This methodological approach enhances our understanding of NMA's distribution and biological relevance.

Q & A

Q. What are the primary synthetic routes for N-Methyl-L-aspartic acid (NMLA), and how do their yields compare?

NMLA is synthesized via two main methods:

- Method 1 : Reaction of fumaric acid with methylamine, yielding ~43% .

- Method 2 : Direct synthesis from fumaric acid (unmodified), achieving ~96% yield .

For reproducibility, ensure anhydrous conditions and inert atmospheres during methylamine coupling. Purification via recrystallization or HPLC is recommended to isolate enantiomerically pure NMLA.

Q. How can NMLA be detected and quantified in biological matrices?

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ninhydrin staining for preliminary identification .

- GC-MS : Derivatize NMLA with methyl chloroformate or trimethylsilyl (TMS) reagents to enhance volatility. Monitor characteristic fragments (e.g., m/z 147 for molecular ion) .

- HPLC : Employ chiral columns (e.g., Chirobiotic T) with UV detection at 210 nm for enantiomeric resolution .

Q. What are the critical parameters for assessing NMLA purity in synthetic batches?

Q. How should NMLA be stored to maintain stability?

Store under inert gas (argon) at –20°C in sealed, light-resistant vials. Avoid aqueous solutions >pH 7.0, as alkaline conditions promote racemization .

Advanced Research Questions

Q. How can biocatalytic methods improve the enantioselective synthesis of NMLA?

- Aspartate Ammonia-Lyase (AspB) : Engineer enzymes like E. coli AspB to catalyze methylamine addition to fumarate, achieving >98% ee under mild conditions (pH 7.5, 25°C) .

- Hydroamination : Optimize reaction kinetics using immobilized whole-cell catalysts to reduce downstream purification steps .

- Validation : Compare kinetic parameters (e.g., kcat and Km) with traditional chemical synthesis to assess efficiency gains .

Q. What analytical strategies resolve contradictions in reported NMLA bioactivity data?

- Source Verification : Confirm compound identity via NMR (¹H and ¹³C) and HRMS, as commercial samples may contain impurities (e.g., N-methyl-L-asparagine) .

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., neuronal vs. non-neuronal) to isolate context-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to evaluate heterogeneity in literature-reported EC50 values .

Q. How can researchers validate novel NMLA detection protocols for publication?

- Specificity : Test against structural analogs (e.g., N-acetyl-L-aspartic acid) to rule out cross-reactivity .

- Linearity : Ensure calibration curves (1–100 µM) have R² >0.99 across triplicate runs .

- Reproducibility : Submit raw data (e.g., chromatograms, mass spectra) as supplementary materials, adhering to FAIR principles .

Q. What derivatization strategies enhance NMLA’s utility in radiolabeled tracer studies?

- Tritiation : Incorporate ³H at C2/C3 via catalytic reduction of L-aspartic acid precursors, achieving specific activity >15 Ci/mmol .

- Phosphoramidate Conjugation : React NMLA methyl ester with dAMP using DCC coupling (52% yield) for nucleotide transporter studies .

- QC Checks : Validate radiochemical purity via radio-TLC and corroborate with cold-standard HPLC retention times .

Methodological Guidelines

- Experimental Design : Align with NIH Rigor and Reproducibility guidelines, including randomization, blinding, and power analysis for in vivo studies .

- Data Reporting : Follow Reviews in Analytical Chemistry standards for methods sections, including reagent LOT numbers and instrument calibration dates .

- Ethics : Cite all primary sources and disclose conflicts of interest per ACS Ethical Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。